2-Phenyloxolane-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an oxolane ring and a carbohydrazide group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyloxolane-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with hydrazine hydrate. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process may include additional purification steps, such as crystallization or distillation, to achieve high purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbohydrazide group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
2-Phenyloxolane-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits succinate dehydrogenase, disrupting the fungal cell’s energy production. This inhibition is facilitated by the compound’s ability to bind to the enzyme’s active site, preventing its normal function .
Comparison with Similar Compounds
Carbohydrazide: A simpler analog with similar reactivity but lacking the oxolane ring.
Phenylhydrazine: Shares the phenyl group but differs in its overall structure and reactivity.
Oxolane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: 2-Phenyloxolane-3-carbohydrazide stands out due to its combination of the oxolane ring and carbohydrazide group, providing unique reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChI Key |
NWKLPUKIUCFNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.